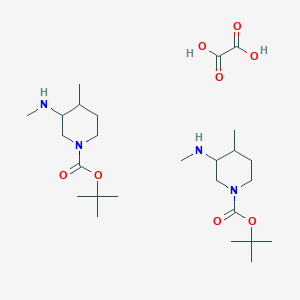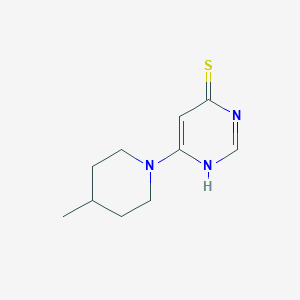
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopentylpipéridin-3-yl)(pyrrolidin-1-yl)méthanone est un composé qui présente un groupe cyclopentyle attaché à un cycle pipéridine, qui est ensuite lié à un cycle pyrrolidine par une liaison méthanone.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de (1-Cyclopentylpipéridin-3-yl)(pyrrolidin-1-yl)méthanone implique généralement la formation des cycles pipéridine et pyrrolidine, suivie de leur couplage subséquent. Une méthode courante implique l'hydrogénation catalytique de dérivés de pyrrolylpyridine en utilisant du palladium sur charbon comme catalyseur en présence d'acide chlorhydrique. Cette méthode simplifie la préparation et permet d'utiliser des matières premières facilement disponibles .
Méthodes de production industrielle
Pour la production à l'échelle industrielle, la synthèse peut être mise à l'échelle en optimisant les conditions réactionnelles telles que la température, la pression et la concentration du catalyseur. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut encore améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(1-Cyclopentylpipéridin-3-yl)(pyrrolidin-1-yl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'hydrogène gazeux en présence d'un catalyseur métallique tel que le palladium ou le platine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur charbon comme catalyseur.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction produit généralement des alcools ou des amines.
Applications de la recherche scientifique
(1-Cyclopentylpipéridin-3-yl)(pyrrolidin-1-yl)méthanone a plusieurs applications de recherche scientifique :
Chimie médicinale : Il sert d'échafaudage pour le développement de nouveaux médicaments, en particulier ceux ciblant le système nerveux central.
Biologie : Le composé est utilisé dans des études relatives à la liaison aux récepteurs et à l'inhibition enzymatique.
Mécanisme d'action
Le mécanisme d'action de (1-Cyclopentylpipéridin-3-yl)(pyrrolidin-1-yl)méthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé se lie à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Mécanisme D'action
The mechanism of action of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- (Pipérazin-1-yl)(pyrrolidin-1-yl)méthanone
- (Pipéridin-4-yl)(pyrrolidin-1-yl)méthanone
Unicité
(1-Cyclopentylpipéridin-3-yl)(pyrrolidin-1-yl)méthanone est unique en raison de la présence du groupe cyclopentyle, qui confère des propriétés stériques et électroniques distinctes. Cette unicité peut influencer son affinité de liaison et sa sélectivité envers des cibles biologiques spécifiques, ce qui en fait un composé précieux pour le développement de médicaments et d'autres applications .
Propriétés
Formule moléculaire |
C15H26N2O |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
(1-cyclopentylpiperidin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H26N2O/c18-15(16-9-3-4-10-16)13-6-5-11-17(12-13)14-7-1-2-8-14/h13-14H,1-12H2 |
Clé InChI |
LRAMWHWHWAJACI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCCC(C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)
![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)
![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)

![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)


![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)
![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)
![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

